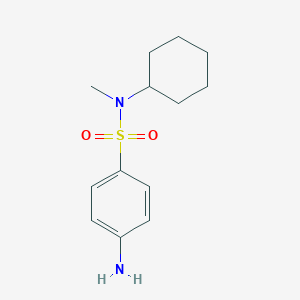

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWPQNWGSVWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322315 | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-48-3 | |

| Record name | 7467-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide

This in-depth guide details a robust and well-documented multi-step pathway for the synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a key intermediate for researchers, scientists, and drug development professionals. The synthesis involves a three-stage process commencing with the protection of aniline, followed by chlorosulfonation, sulfonamide formation, and concluding with deprotection.

I. Synthesis Pathway Overview

The synthesis proceeds through the following key steps:

-

Acetylation of Aniline: The synthesis begins with the protection of the amino group of aniline as an acetamide. This is a crucial step to prevent unwanted side reactions during the subsequent chlorosulfonyl group introduction. Acetanilide, the product of this step, is the starting material for the next stage.

-

Chlorosulfonation of Acetanilide: Acetanilide undergoes electrophilic substitution with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is a versatile building block in medicinal chemistry.[1][2]

-

Sulfonamide Formation: The synthesized 4-acetamidobenzenesulfonyl chloride is then reacted with N-cyclohexyl-N-methylamine. This nucleophilic substitution reaction at the sulfonyl chloride group forms the desired sulfonamide bond.

-

Deprotection of the Acetamido Group: The final step involves the hydrolysis of the acetamido protecting group under acidic conditions to yield the target molecule, this compound.[3]

The overall reaction scheme is depicted below:

Caption: Overall synthesis pathway for this compound.

II. Experimental Protocols

A. Synthesis of N-cyclohexyl-N-methylamine

N-cyclohexyl-N-methylamine can be prepared via reductive amination of cyclohexanone with methylamine or by methylation of cyclohexylamine.[4] One common laboratory-scale procedure involves the reaction of cyclohexylamine with a methylating agent.

Protocol:

-

To a stirred solution of cyclohexylamine (1.0 eq) in a suitable solvent such as methanol, add a methylating agent like methyl iodide or dimethyl sulfate (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude N-cyclohexyl-N-methylamine, which can be further purified by distillation.

B. Synthesis of 4-acetamidobenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[5][6][7]

Protocol:

-

In a fume hood, carefully add chlorosulfonic acid (approx. 5 eq) to a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add dry acetanilide (1.0 eq) in portions to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60 °C for 2-3 hours.[7]

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, 4-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

The crude product can be dried in a desiccator and used in the next step without further purification. For a purer product, recrystallization from a suitable solvent like chloroform or ethylene dichloride can be performed.[7]

C. Synthesis of 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide

This step involves the reaction of the synthesized sulfonyl chloride with N-cyclohexyl-N-methylamine.

Protocol:

-

Dissolve N-cyclohexyl-N-methylamine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in the same solvent dropwise to the stirred amine solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, wash the mixture with water, dilute hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide.

-

The product can be purified by column chromatography on silica gel.

D. Synthesis of this compound (Deprotection)

The final step is the removal of the acetyl protecting group.[3]

Protocol:

-

Suspend the 4-acetamido-N-cyclohexyl-N-methylbenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution, until the product precipitates.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Quantitative Data

The following tables summarize typical quantitative data for the key reaction steps. Yields are representative and may vary depending on reaction scale and optimization.

Table 1: Synthesis of 4-acetamidobenzenesulfonyl chloride

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |

| Acetanilide | C₈H₉NO | 135.16 | 1.0 | - | |

| Chlorosulfonic Acid | HSO₃Cl | 116.52 | ~5.0 | - | [7] |

| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | - | 77-83 | [6][7] |

Table 2: Synthesis of this compound

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| 4-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 1.0 |

| N-Cyclohexyl-N-methylamine | C₇H₁₅N | 113.21 | 1.0 |

| This compound | C₁₃H₂₀N₂O₂S | 268.38 | - |

IV. Logical Workflow for Synthesis

The following diagram illustrates the logical workflow and decision points in the synthesis process.

Caption: Logical workflow for the synthesis and purification of the target compound.

References

- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Acetyl Protection - Common Conditions [commonorganicchemistry.com]

- 4. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 5. theochem.mercer.edu [theochem.mercer.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

physical and chemical properties of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the known physical and chemical properties of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. Due to the limited availability of published experimental data for this specific compound, some sections of this guide, particularly regarding detailed experimental protocols and biological activity, are based on established methodologies for structurally similar sulfonamides. This information is intended to serve as a foundational resource and a starting point for further research and development. All data presented should be critically evaluated and experimentally verified.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and diuretic properties. The presence of an amino group, a cyclohexyl ring, and an N-methyl group on the benzenesulfonamide core suggests that this compound may possess unique biological activities and physicochemical properties worthy of investigation in drug discovery and development. This guide summarizes the available data on its properties and provides hypothetical protocols to facilitate further research.

Physicochemical Properties

The following tables summarize the available quantitative data for this compound and its close structural analogs. It is important to note that much of the data for the target compound is predicted, and experimental verification is recommended.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7467-48-3 | Echemi[1] |

| Molecular Formula | C₁₃H₂₀N₂O₂S | Echemi[1] |

| Molecular Weight | 268.38 g/mol | Echemi[1] |

| Appearance | Light brown crystal (for the 2-amino isomer) | Echemi[2] |

| Boiling Point | 432.6 °C at 760 mmHg (Predicted) | Echemi[1] |

| Density | 1.24 g/cm³ (Predicted) | Echemi[1] |

| Flash Point | 215.4 °C (Predicted) | Echemi[1] |

| Refractive Index | 1.593 (Predicted) | Echemi[1] |

| XLogP3 | 3.884 | Echemi[1] |

| Topological Polar Surface Area | 71.8 Ų | Echemi[1] |

Table 2: Comparative Properties of Structurally Related Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | C₁₃H₂₀N₂O₂S | 268.38 | 98-101 |

| N-Cyclohexyl-4-methylbenzenesulfonamide | 80-30-8 | C₁₃H₁₉NO₂S | 253.36 | 84-86 |

| 4-amino-N-cyclohexylbenzenesulfonamide | 53668-37-4 | C₁₂H₁₈N₂O₂S | 254.35 | Not available |

Experimental Protocols

As of the date of this publication, a specific, detailed experimental protocol for the synthesis of this compound has not been found in the public domain. However, a plausible synthetic route can be devised based on standard sulfonamide synthesis methodologies. The following is a hypothetical protocol.

Hypothetical Synthesis of this compound

This proposed synthesis involves two main steps: the protection of the amino group of sulfanilamide, followed by N-alkylation.

Step 1: Protection of the 4-amino group

The initial step would involve the protection of the aniline amino group of 4-aminobenzenesulfonamide (sulfanilamide) to prevent its reaction in the subsequent N-alkylation step. A common protecting group for this purpose is the acetyl group.

-

Reaction: 4-aminobenzenesulfonamide is reacted with acetic anhydride in a suitable solvent like pyridine or a mixture of acetic acid and sodium acetate.

-

Work-up: The reaction mixture is typically poured into water to precipitate the N-acetylated product, which is then filtered, washed, and dried.

Step 2: N-methylation and N-cyclohexylation of the sulfonamide

The protected sulfonamide would then be subjected to N-alkylation. This could be a two-step or a one-pot reaction.

-

Reaction: The N-acetyl-4-aminobenzenesulfonamide is first deprotonated with a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF). Subsequently, it is reacted with a methylating agent (e.g., methyl iodide) and a cyclohexylating agent (e.g., cyclohexyl bromide). The order of addition of the alkylating agents might influence the yield.

-

Work-up: After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated.

Step 3: Deprotection of the 4-amino group

The final step is the removal of the acetyl protecting group to yield the desired product.

-

Reaction: The N-acetylated and N-alkylated intermediate is hydrolyzed under acidic or basic conditions. For example, it can be refluxed with aqueous hydrochloric acid or sodium hydroxide.

-

Purification: The final product, this compound, would be purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for this compound, the sulfonamide scaffold is known to interact with a variety of biological targets. Structurally related compounds have shown activities such as inhibition of Janus Kinases (JAKs) and the Liver X Receptor/Sterol Regulatory Element-Binding Protein-1c (LXR/SREBP-1c) signaling pathway.

Given the prevalence of sulfonamides as kinase inhibitors, a potential area of investigation for this compound would be its effect on various protein kinase signaling pathways, which are often dysregulated in diseases like cancer and inflammatory disorders.

The diagram below illustrates a generalized kinase signaling pathway that is a common target for therapeutic intervention. It should be noted that this is a representative diagram and does not imply a known interaction of this compound with this specific pathway.

Conclusion and Future Directions

This compound is a compound with limited available experimental data. The predicted physicochemical properties suggest it is a stable, high-boiling point solid. Based on the rich pharmacology of the sulfonamide class of molecules, this compound represents a candidate for further investigation in various therapeutic areas, particularly as a potential kinase inhibitor or modulator of other signaling pathways.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Performing comprehensive characterization, including experimental determination of its physicochemical properties and acquisition of spectral data (NMR, IR, MS).

-

Screening for biological activity against a panel of relevant targets, such as protein kinases, to elucidate its therapeutic potential.

This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of this compound.

References

An In-Depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

CAS Number: 7467-48-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry and drug development. Due to the limited availability of published research directly pertaining to this specific molecule, this guide leverages data from structurally related compounds to provide insights into its physicochemical properties, potential synthesis, and hypothetical biological activities.

Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. The core structure consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide nitrogen is further substituted with both a cyclohexyl and a methyl group. These structural features are anticipated to influence its solubility, lipophilicity, and potential interactions with biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7467-48-3 | [1] |

| Molecular Formula | C₁₃H₂₀N₂O₂S | [1] |

| Molecular Weight | 268.38 g/mol | [1] |

| Boiling Point | 432.6 °C at 760 mmHg | [1] |

| Flash Point | 215.4 °C | [1] |

| Density | 1.24 g/cm³ | [1] |

| Refractive Index | 1.593 | [1] |

Potential Synthesis

A potential synthetic pathway is outlined below, adapted from the synthesis of similar N-substituted sulfonamides. This proposed method involves the reaction of 4-aminobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

-

4-Aminobenzenesulfonyl chloride

-

N-Cyclohexyl-N-methylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve N-cyclohexyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-aminobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, this compound.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been explicitly reported. However, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence of the 4-amino group is a key feature of the sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

Based on the activities of structurally related sulfonamides, the following potential biological activities and signaling pathways could be investigated for this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the folic acid synthesis pathway.

Experimental Protocols for Biological Evaluation (Proposed)

1. Antibacterial Activity Assay (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., Escherichia coli, Staphylococcus aureus).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

2. In Vitro Anticancer Activity (MTT Assay)

-

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The results are expressed as the concentration that inhibits 50% of cell growth (IC₅₀).

-

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking in the public domain. This technical guide has provided a summary of its known physicochemical properties and has proposed potential synthetic and biological evaluation methodologies based on the well-established chemistry and pharmacology of the sulfonamide class of compounds. Further research is warranted to elucidate the specific synthesis, properties, and biological activities of this particular molecule, which may hold promise for the development of new therapeutic agents. Researchers are encouraged to use the proposed protocols as a starting point for their investigations.

References

An In-depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and plausible biological activities of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. Due to the limited availability of published experimental data for this specific compound, this guide leverages information from structurally related molecules to propose synthetic routes and potential mechanisms of action.

Molecular Structure and Properties

This compound is a sulfonamide derivative characterized by a central benzenesulfonamide core. This core is substituted with an amino group at the para (4-) position of the benzene ring and a cyclohexyl and a methyl group on the sulfonamide nitrogen.

Chemical Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 7467-48-3 | Echemi |

| Molecular Formula | C13H20N2O2S | Echemi |

| Molecular Weight | 268.38 g/mol | Echemi |

| IUPAC Name | This compound | - |

| Boiling Point | 432.6°C at 760 mmHg | Echemi |

| Density | 1.24 g/cm³ | Echemi |

| Refractive Index | 1.593 | Echemi |

| Flash Point | 215.4°C | Echemi |

Proposed Synthesis

Proposed Experimental Protocol:

A potential two-step synthesis is outlined below, starting from 4-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylcyclohexylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add an equivalent of a non-nucleophilic base, like triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amino Group

-

Reaction Setup: Dissolve the N-cyclohexyl-N-methyl-4-nitrobenzenesulfonamide from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activity for this compound has not been documented. However, the broader class of sulfonamides is known for a wide range of pharmacological effects, most notably as antimicrobial and anticancer agents. The structural features of this molecule suggest potential for interaction with various biological targets.

Anticancer Activity via Carbonic Anhydrase Inhibition:

A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. These enzymes are crucial in regulating the pH of the tumor microenvironment, which contributes to tumor cell survival and proliferation. The sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrase, leading to inhibition.

Proposed Signaling Pathway Inhibition:

Uncharted Territory: The Biological Activity of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the potential biological activity of the chemical compound 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide (CAS: 7467-48-3). A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific biological data for this molecule. While the sulfonamide chemical scaffold is prevalent in a wide array of biologically active compounds, specific in-vitro, in-vivo, or mechanistic studies on this compound are not presently available. This guide, therefore, summarizes the known biological activities of the broader sulfonamide class to provide a contextual framework for potential future research. Furthermore, a general experimental workflow for the initial biological screening of a novel compound is presented.

Introduction to this compound

This compound is a chemical compound with the molecular formula C13H20N2O2S.[1] It belongs to the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. The structure of this particular molecule includes a p-aminophenyl group, a sulfonamide linkage, and N-substitution with both a cyclohexyl and a methyl group.

Basic chemical and physical properties are available from chemical suppliers and databases.[1] However, there is a notable absence of published research detailing its synthesis and, more importantly, its biological effects.

The Broad Biological Spectrum of Sulfonamide Derivatives

While specific data on this compound is lacking, the sulfonamide functional group is a well-established pharmacophore.[2][3] Derivatives of sulfonamide have been extensively studied and are known to exhibit a wide range of biological activities.[2][3][4][5] These include:

-

Antibacterial Activity: This is the most historically significant application of sulfonamides. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[3]

-

Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of carbonic anhydrases, which are enzymes involved in tumor pH regulation.[2][4]

-

Anti-inflammatory Activity: Certain sulfonamides are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

-

Antiviral Activity: Some sulfonamide derivatives have been investigated for their potential to inhibit viral replication, including against HIV.[3]

-

Other Enzymatic Inhibition: The sulfonamide moiety is a versatile scaffold for designing inhibitors against a variety of other enzymes, such as urease and lactoperoxidase.[2][4]

It is plausible that this compound could exhibit one or more of these activities, but this remains to be experimentally verified.

Quantitative Data and Experimental Protocols

A thorough search of scientific literature and databases did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) or specific experimental protocols for this compound. The development of such data would require de novo experimental investigation.

Hypothetical Workflow for Biological Activity Screening

For a novel compound such as this compound, a systematic approach to screening for biological activity is necessary. The following diagram illustrates a general workflow for the initial stages of such an investigation.

Signaling Pathways

As there is no experimental data on the biological targets of this compound, no specific signaling pathways can be described. The identification of any modulated signaling pathways would be a downstream result of the experimental workflow outlined above.

Conclusion

The biological activity of this compound remains an unexplored area of research. While its sulfonamide core suggests the potential for a range of pharmacological effects, a comprehensive experimental investigation is required to elucidate any specific biological functions. The information and hypothetical workflow provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel chemical entities.

References

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides. While specific literature on this exact compound is limited, this document extrapolates from the rich data available on structurally related 4-aminobenzenesulfonamide derivatives to present its potential synthesis, biological activities, and relevant experimental protocols. The information herein is intended to serve as a foundational resource for researchers investigating this and similar chemical entities.

Introduction

The 4-aminobenzenesulfonamide core is a well-established pharmacophore, forming the basis of sulfa drugs, the first class of synthetic antimicrobial agents. Beyond their antibacterial properties, derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anticonvulsant, and diuretic effects. The substitution at the sulfonamide nitrogen with a cyclohexyl and a methyl group in this compound suggests a modulation of its physicochemical properties, such as lipophilicity, which could significantly influence its biological profile. This review explores the potential of this specific substitution pattern based on the established activities of its chemical relatives.

Synthesis

A plausible synthetic route to this compound can be extrapolated from standard procedures for the synthesis of N,N-disubstituted sulfonamides. A common approach involves the reaction of a sulfonyl chloride with a secondary amine.

A proposed synthetic workflow is outlined below:

discovery and history of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

An In-depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Core Document

Introduction

This compound is a synthetic aromatic sulfonamide that has garnered interest as a key intermediate in the synthesis of various chemical compounds, notably in the dyestuff industry and potentially in the development of therapeutic agents. Its chemical structure, featuring a primary aromatic amine, a sulfonamide linkage, and N-alkylation with both a methyl and a cyclohexyl group, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of this compound, with a focus on its role as a precursor in the production of acid dyes and its potential, though less documented, application in the synthesis of sulfonylurea derivatives with antidiabetic properties.

History and Discovery

The precise date and circumstances of the initial discovery of this compound are not well-documented in publicly available scientific literature. However, its emergence is likely rooted in the broader exploration of sulfonamide chemistry that began in the early 20th century. The initial focus of sulfonamide research was on their antibacterial properties, leading to the development of sulfa drugs. Subsequently, the versatility of the sulfonamide functional group led to its incorporation into a wide array of compounds with diverse applications, including diuretics, and later, antidiabetic agents. The use of this specific compound as a dye intermediate appears to be a more contemporary application, driven by the need for specific chromophoric and auxochromic properties in the final dye molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀N₂O₂S | [1][2][3][4] |

| Molecular Weight | 268.38 g/mol | [1][2][3][4] |

| CAS Number | 70693-59-3 | [1][2][3][4] |

| Appearance | Light brown crystalline powder | [5] |

| Melting Point | 98-101 °C | |

| Boiling Point | 428.1 ± 47.0 °C (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| pKa | -0.03 ± 0.10 (Predicted) | [2] |

| XLogP3 | 3.03 | [5] |

Synthesis

The primary synthetic route to this compound involves a two-step process starting from 2-nitrobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (Intermediate)

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

N-cyclohexylmethanamine

-

Triethylamine or Sodium Carbonate

-

Dichloromethane or Acetonitrile

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve N-cyclohexylmethanamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add triethylamine to the solution as a base.

-

Slowly add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane to the stirred reaction mixture via a dropping funnel.

-

Maintain the reaction temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C)

-

Concentrated hydrochloric acid (for SnCl₂ reduction) or Hydrogen gas (for catalytic hydrogenation)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate solution

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser (for SnCl₂ reduction) or Hydrogenation apparatus

Procedure (Reduction using SnCl₂):

-

Suspend N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux and stir for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Procedure (Catalytic Hydrogenation):

-

Dissolve N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon (5-10 mol%).

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the this compound.

Applications

Intermediate in Dye Synthesis

This compound serves as a crucial intermediate in the manufacturing of several acid dyes.[6] The primary amino group on the benzene ring is readily diazotized and then coupled with various naphthol or other aromatic derivatives to produce azo dyes.

Known Dye Applications:

-

Acid Red 361: This dye is used for coloring protein fibers such as wool and silk, as well as synthetic fibers like nylon.[7][8][9][10][11]

-

Acid Red 57: Also used for dyeing protein and synthetic fibers.[6][12]

-

Acid Orange 160: Provides vibrant orange shades for various materials.[6]

The general synthetic pathway for these dyes involves the diazotization of this compound followed by an azo coupling reaction.

Potential Precursor for Sulfonylurea Antidiabetic Agents

While less documented, the structure of this compound makes it a plausible precursor for the synthesis of sulfonylurea derivatives. Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[13][14][15][16][17][18] The general mechanism of action of sulfonylureas involves the stimulation of insulin release from the pancreatic β-cells.[15][18] They achieve this by binding to and closing the ATP-sensitive potassium (KATP) channels on the β-cell membrane, leading to depolarization and subsequent influx of calcium ions, which triggers insulin exocytosis.

The synthesis of a sulfonylurea from this compound would typically involve the reaction of the primary amino group with an isocyanate or a carbamate derivative. However, specific examples of clinically used or investigational sulfonylureas derived from this particular starting material are not readily found in the scientific literature.

References

- 1. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C13H20N2O2S | CID 116814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | 70693-59-3 | Benchchem [benchchem.com]

- 3. 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide 97 70693-59-3 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. Acid Red 361 - Acid Red 2B - from Emperor Chem [emperordye.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Acid Red 361 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 11. Acid Red 361 | 61931-22-4 [chemicalbook.com]

- 12. Acid Red 57 | C24H22N4O6S2 | CID 166155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Clinical pharmacology of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulphonylurea antidiabetic drugs. An update of their clinical pharmacology and rational therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. termedia.pl [termedia.pl]

An In-Depth Technical Guide to 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide derivatives and their analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, key biological activities, and underlying mechanisms of action. A central focus is placed on their potential as anticancer and antimicrobial agents. The guide summarizes quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for synthesis and biological evaluation, and includes visualizations of key signaling pathways to facilitate further research and development in this area.

Introduction

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The unique chemical properties of the sulfonamide group, particularly its ability to act as a zinc-binding moiety, have enabled the development of numerous enzyme inhibitors. Within this broad class, N-substituted 4-aminobenzenesulfonamides have attracted considerable attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide focuses specifically on derivatives of this compound, exploring how modifications to this core structure influence their pharmacological profile. The presence of the N-cyclohexyl and N-methyl groups provides a distinct lipophilic character and conformational rigidity that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. Understanding the synthesis, biological activities, and structure-activity relationships of these analogs is crucial for the rational design of novel therapeutic agents.

Synthesis and Characterization

The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the protection of the 4-amino group of a sulfanilamide precursor, followed by N-alkylation and subsequent deprotection. A general synthetic scheme is outlined below.

Experimental Protocol: General Synthesis of N-Substituted 4-Aminobenzenesulfonamides

This protocol describes a representative synthesis of a this compound analog.

Materials:

-

4-Aminobenzenesulfonyl chloride

-

N-Methylcyclohexylamine

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Sulfonamide Formation: To a solution of N-methylcyclohexylamine (1.0 eq) in anhydrous DCM in an ice bath, add pyridine (1.2 eq) dropwise. To this stirred solution, add a solution of 4-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Many sulfonamide-based compounds exert their anticancer effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1] These enzymes are crucial for tumor survival and proliferation, especially in hypoxic environments, as they regulate intra- and extracellular pH.

A novel aminobenzenesulfonamide derivative, designated as 3c, has been shown to induce apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS).[2] This increase in ROS leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[2]

Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By blocking this pathway, sulfonamides prevent bacterial growth and replication. The N-cyclohexyl and N-methyl substituents can influence the lipophilicity and cell permeability of the compounds, potentially enhancing their efficacy against various bacterial strains.

Quantitative Data and Structure-Activity Relationships (SAR)

Table 1: Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Analogs

| Compound | R Group on Benzene Ring | CA I Kᵢ (nM) | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |

| A | H | 250 | 12 | 25.8 | 5.7 |

| B | 4-CH₃ | 884.3 | 3621 | 29.5 | 7423 |

| C | 4-Cl | 94.4 | 179.4 | 4.1 | 936.2 |

| D | 3-NO₂ | 145.5 | 591.4 | 5.8 | 1250 |

Data is illustrative and sourced from studies on related benzenesulfonamide derivatives.[1]

SAR Insights for CA Inhibition:

-

The primary sulfonamide group is generally essential for potent carbonic anhydrase inhibition as it coordinates with the zinc ion in the active site.

-

Substituents on the benzene ring significantly influence inhibitory activity and isoform selectivity. Electron-withdrawing groups, such as chloro and nitro, can enhance potency against certain isoforms.

-

The nature of the N-substituents (in this case, cyclohexyl and methyl) plays a crucial role in positioning the molecule within the active site and can be optimized to achieve isoform selectivity.

Table 2: Antimicrobial Activity of Representative N-Substituted Aminobenzenesulfonamide Analogs

| Compound | N-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| E | Unsubstituted | >256 | 128 | 256 |

| F | Cyclohexyl | 64 | 64 | 128 |

| G | 4-Chlorophenyl | 32 | 16 | 64 |

| H | 2,4-Dichlorobenzyl | 16 | 8 | 32 |

Data is illustrative and based on studies of related N-substituted aminobenzenesulfonamides.

SAR Insights for Antimicrobial Activity:

-

Increasing the lipophilicity of the N-substituent can enhance antibacterial activity, likely by improving cell wall penetration.

-

The presence of electron-withdrawing groups on an N-aryl substituent can further increase potency.

-

The specific stereochemistry and conformation of the N-cyclohexyl group can influence binding to the target enzyme.

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the carbonic anhydrase enzyme, the substrate (p-nitrophenyl acetate), and the test compounds in a suitable buffer (e.g., Tris-HCl).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, followed by the test compound at various concentrations. Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (vehicle).

-

Enzyme Addition: Add the carbonic anhydrase solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate solution to all wells.

-

Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ or Kᵢ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration of the compounds against various bacterial strains.

Procedure:

-

Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound derivatives represent a promising class of compounds with tunable pharmacological properties. Their potential as anticancer agents, particularly through the inhibition of carbonic anhydrases and induction of apoptosis via ROS-mediated pathways, warrants further investigation. Similarly, their antimicrobial activities can be optimized through systematic structural modifications. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on synthesizing and screening a broader library of these specific analogs to establish more definitive structure-activity relationships and to identify lead compounds for further preclinical development.

References

- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide. This data is crucial for the identification and characterization of the compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Predicted ¹H NMR Data for this compound |

| Chemical Shift (δ) ppm |

| ~ 7.5 |

| ~ 6.7 |

| ~ 4.0 (broad) |

| ~ 3.5 - 3.7 |

| 2.65 |

| ~ 1.0 - 1.9 |

Note: Predicted data is based on established chemical shift principles and data from similar compounds.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum helps in identifying the carbon framework of the molecule.

| Predicted ¹³C NMR Data for this compound |

| Chemical Shift (δ) ppm |

| ~ 150 |

| ~ 129 |

| ~ 127 |

| ~ 114 |

| ~ 58 |

| ~ 34 |

| ~ 32 |

| ~ 26 |

| ~ 25 |

Note: Predicted data is based on established chemical shift principles and data from similar compounds such as 4-amino-N-cyclohexylbenzenesulfonamide and N-cyclohexyl-4-methylbenzenesulfonamide.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

| Predicted IR Data for this compound |

| Wavenumber (cm⁻¹) |

| 3400 - 3200 |

| 2930, 2850 |

| 1620 - 1580 |

| 1340 - 1310 |

| 1160 - 1140 |

| 900 - 800 |

Note: Predicted data is based on characteristic IR absorption frequencies for sulfonamides and aromatic amines.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Predicted Mass Spectrometry Data for this compound |

| m/z (Mass-to-Charge Ratio) |

| 268 |

| 156 |

| 113 |

| 92 |

Note: The molecular formula for this compound is C₁₃H₂₀N₂O₂S, with a molecular weight of 268.38 g/mol . The predicted fragmentation is based on the common fragmentation patterns of sulfonamides.

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should cover the range of 0-12 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

The spectral width should cover the range of 0-200 ppm.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Sample Preparation:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

EI: Introduce a small amount of the volatile sample directly into the ion source, often via a gas chromatograph (GC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation to observe the fragmentation pattern.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a comprehensive resource for the spectroscopic characterization of this compound. By combining predicted data with established experimental protocols, researchers can confidently identify and analyze this compound.

Methodological & Application

Application Notes and Protocols for 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Sulfonamides are characterized by a sulfonyl group connected to an amine and represent a versatile pharmacophore with a wide array of documented biological activities. While historically recognized for their antimicrobial properties, the biological spectrum of sulfonamides has expanded to include anticancer, anti-inflammatory, and enzyme inhibitory activities. The structural features of this compound, which include a benzenesulfonamide core with a cyclohexyl and a methyl group, suggest its potential for interaction with various biological targets.

These application notes provide a comprehensive guide for the investigation of the biological activities of this compound, with a focus on its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating the common mechanisms of action of anticancer sulfonamides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O₂S | Echemi[1] |

| Molecular Weight | 268.38 g/mol | Echemi[1] |

| CAS Number | 7467-48-3 | Echemi[1] |

| Appearance | Light brown crystal | Echemi |

| Melting Point | 98-101 °C | Echemi |

| Boiling Point | 432.6 °C at 760 mmHg | Echemi[1] |

| Density | 1.24 g/cm³ | Echemi[1] |

| XLogP3 | 2.2 | Echemi[1] |

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on sulfonamide derivatives, the following biological activities are of primary interest for the investigation of this compound:

-

Anticancer Activity: Numerous sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms. The benzenesulfonamide moiety is often crucial for this activity.[2]

-

Carbonic Anhydrase (CA) Inhibition: A primary mechanism for the anticancer effects of many sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms.[3]

-

Cell Cycle Perturbation: Some sulfonamides have been shown to induce cell cycle arrest, a key mechanism in controlling cancer cell proliferation.[4]

-

Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, disrupting pivotal signaling pathways in cancer progression. For example, some sulfonamides are known to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the biological activity of this compound.

In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After 24 hours, remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[7]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| Vehicle Control | 1.25 ± 0.08 | 100 |

| 1 | 1.10 ± 0.06 | 88 |

| 10 | 0.85 ± 0.05 | 68 |

| 50 | 0.62 ± 0.04 | 49.6 |

| 100 | 0.40 ± 0.03 | 32 |

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase.[8]

Materials and Reagents:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of this compound for 24 or 48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: Harvest the cells by trypsinization, and then centrifuge at 500 x g for 5 minutes.

-

Fixation: Wash the cell pellet with cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[9] Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[8] Wash the cell pellet twice with cold PBS. Resuspend the pellet in 500 µL of PI staining solution.[8]

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[9]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.[8]

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software.

Data Presentation:

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 1.5 |

| Compound (IC₅₀) | 78.9 ± 4.2 | 10.1 ± 1.2 | 11.0 ± 1.3 |

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of the compound to inhibit the enzymatic activity of carbonic anhydrase. The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to produce the colored product p-nitrophenol (p-NP), which can be measured spectrophotometrically.[10]

Materials and Reagents:

-

Human Carbonic Anhydrase II (CAII) enzyme

-

Tris-HCl buffer (50 mM, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) substrate solution

-

This compound

-

Acetazolamide (a known CA inhibitor, as a positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare a working solution of CAII in Tris-HCl buffer. Prepare a stock solution of p-NPA in acetonitrile. Prepare serial dilutions of the test compound and acetazolamide in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound dilutions (or acetazolamide for the positive control, and buffer for the enzyme control), and the CAII working solution.[10]

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.[10]

-

Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.[10]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. Calculate the IC₅₀ value.

Data Presentation:

| Compound Concentration (nM) | Reaction Rate (mOD/min) | % Inhibition |

| Enzyme Control | 25.4 ± 1.2 | 0 |

| 10 | 20.1 ± 1.0 | 20.9 |

| 50 | 15.3 ± 0.8 | 39.8 |

| 100 | 12.5 ± 0.6 | 50.8 |

| 500 | 5.2 ± 0.3 | 79.5 |

Visualizations

Experimental Workflow

Caption: Workflow for investigating the anticancer properties of this compound.

Potential Signaling Pathway

Caption: Potential signaling pathways modulated by anticancer sulfonamides.

References

- 1. echemi.com [echemi.com]

- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. mdpi.com [mdpi.com]

- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The specific molecule, 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide, presents a promising starting point for drug discovery initiatives. Its structural features—a primary amino group for further derivatization, a central sulfonamide core, and lipophilic cyclohexyl and methyl groups—suggest potential interactions with a variety of biological targets. While extensive research on this exact molecule is not publicly available, the broader class of sulfonamides has demonstrated significant potential in oncology, infectious diseases, and as enzyme inhibitors. These application notes provide an overview of the potential therapeutic applications, supported by data from analogous compounds, and detail relevant experimental protocols for researchers in drug discovery and development.

Potential Therapeutic Applications

The this compound scaffold holds promise in several therapeutic areas based on the well-established activities of structurally related sulfonamides.

1. Anticancer Activity: Benzenesulfonamide derivatives are a significant class of anticancer agents.[1] Their mechanisms of action are diverse and include:

-

Carbonic Anhydrase Inhibition: Specifically, inhibition of tumor-associated isoforms like hCA IX and hCA XII.[2]

-

Cell Cycle Arrest: Induction of cell cycle arrest at the G1 or G2/M phase in cancer cells, thereby inhibiting proliferation.[3]

-

Disruption of Microtubule Assembly: Interference with tubulin polymerization, leading to mitotic arrest and apoptosis.[3]

-

Tyrosine Kinase Inhibition: Acting as a scaffold for molecules designed to inhibit tyrosine kinases, which are often dysregulated in cancer.[3]

2. Antimicrobial Activity: The sulfonamide moiety is a classical pharmacophore in antimicrobial agents.[3] The primary mechanism is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this essential metabolic pathway, leading to bacteriostasis.[3]

3. Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2] Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain cancers.[2] The cyclohexyl group in the target molecule may contribute to potent and selective inhibition of certain CA isoforms.

Data from Analogous Compounds

Table 1: Anticancer Activity of Analogous Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Anthraquinone-based Benzenesulfonamides | MDA-MB-231 | MTT Assay | 30.06 - 46.19 (nM) | hCA IX Inhibition | [4] |

| Anthraquinone-based Benzenesulfonamides | MCF-7 | MTT Assay | - | hCA IX Inhibition | [4] |

| Anthraquinone-based Benzenesulfonamides | HepG2 | MTT Assay | - | hCA IX Inhibition | [4] |

Disclaimer: The data in this table is for analogous compounds and not for this compound.

Table 2: Carbonic Anhydrase Inhibition by Analogous Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

|---|---|---|---|---|---|

| Cyclohexylmethyl-substituted Sulfonamide | 115 | 30.1 | 8.5 | 4.1 | [2] |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [2] |

| Phenyl-substituted Sulfonamide | 95.4 | 45.2 | 1.5 | 0.8 | [2] |

| Tosyl-substituted Sulfonamide | 41.5 | 110 | 38.9 | 12.4 | [2] |

Disclaimer: The data in this table is for analogous compounds and not for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate derivatives of this compound.

Protocol 1: General Synthesis of N-substituted Benzenesulfonamide Derivatives

This protocol describes a general method for the N-sulfonylation of an amine with a benzenesulfonyl chloride, which can be adapted for the synthesis of derivatives from the primary amino group of the title compound.[5]

Materials:

-

This compound

-

Appropriate sulfonyl chloride

-

Sodium carbonate

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate

-

Round bottom flask, magnetic stirrer, TLC apparatus, filtration apparatus

Procedure:

-

In a round bottom flask, dissolve this compound (2.0 mmol) and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).

-

Add the desired sulfonyl chloride (2.0 mmol) to the mixture.

-

Stir the reaction at room temperature and monitor its completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, add distilled water (20 mL) to the mixture.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by crystallization or column chromatography.

Caption: General workflow for the synthesis of N-substituted benzenesulfonamide derivatives.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.[3]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HT-29)

-

Appropriate cell culture media (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Culture: Culture cancer cell lines in the appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture media. Replace the existing media in the wells with the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

Protocol 3: Carbonic Anhydrase Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against carbonic anhydrase isoforms.[2]

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

HEPES buffer

-

4-Nitrophenyl acetate (substrate)

-

Test compound (inhibitor)

-

Spectrophotometer

-

Cuvettes

Procedure:

-